molecular formula C19H13F4NO3 B2948297 Methyl 6-fluoro-4-((3-(trifluoromethyl)benzyl)oxy)quinoline-2-carboxylate CAS No. 1358417-55-6

Methyl 6-fluoro-4-((3-(trifluoromethyl)benzyl)oxy)quinoline-2-carboxylate

Cat. No. B2948297
CAS RN: 1358417-55-6
M. Wt: 379.311
InChI Key: DJLDAIJXGJAMQJ-UHFFFAOYSA-N
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Description

“Methyl 6-fluoro-4-((3-(trifluoromethyl)benzyl)oxy)quinoline-2-carboxylate” is a complex organic compound. It contains a quinoline backbone, which is a heterocyclic aromatic organic compound with two fused rings, a benzene ring and a pyridine ring . The molecule also contains a trifluoromethyl group, which consists of one carbon atom bonded to three fluorine atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of the trifluoromethyl group and the formation of the quinoline ring . One possible method could involve the use of 4-(Trifluoromethyl)benzyl bromide, a compound that contains a trifluoromethyl group . This compound could be reacted with a suitable quinoline derivative to introduce the trifluoromethyl group .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The trifluoromethyl group is a strong electron-withdrawing group, which can significantly affect the electronic properties of the molecule . The quinoline ring is a planar, aromatic system, which contributes to the stability of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the trifluoromethyl group and the quinoline ring. The trifluoromethyl group is known to undergo various reactions, including nucleophilic substitution and free radical reactions . The quinoline ring can participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility in various solvents . The quinoline ring could contribute to the compound’s UV-visible absorption properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if the compound is highly reactive or volatile, it could pose a risk of fire or explosion. Additionally, if the compound is toxic or corrosive, it could pose a risk to human health or the environment .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis and reactivity, as well as investigation of its potential applications. For example, if the compound shows promising biological activity, it could be developed into a new pharmaceutical . Alternatively, if the compound has unique physical or chemical properties, it could find use in materials science or other fields .

properties

IUPAC Name

methyl 6-fluoro-4-[[3-(trifluoromethyl)phenyl]methoxy]quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F4NO3/c1-26-18(25)16-9-17(14-8-13(20)5-6-15(14)24-16)27-10-11-3-2-4-12(7-11)19(21,22)23/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLDAIJXGJAMQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C(C=C2)F)C(=C1)OCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F4NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-fluoro-4-((3-(trifluoromethyl)benzyl)oxy)quinoline-2-carboxylate

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